![molecular formula C41H50N8O8 B606754 Coblopasvir CAS No. 1312608-46-0](/img/structure/B606754.png)
Coblopasvir
Overview
Description
Coblopasvir is an investigational drug that is currently under clinical trial . It is a small molecule and is classified as an antiviral agent . Coblopasvir is being studied for its safety and efficacy in the treatment of Chronic Hepatitis C . It is a potent pangenotypic inhibitor of HCV nonstructural protein 5A (NS5A), exhibiting picomolar antiviral activity against HCV replicons across a variety of genotypes .
Synthesis Analysis
Coblopasvir Hydrochloride is synthesized using catechol as a raw material. The synthesis process involves the creation of Coblopasvir Dibromide first, followed by a series of chemical reactions such as coupling and refluxing .
Molecular Structure Analysis
The molecular structure of Coblopasvir is complex, with a molecular weight of 782.899 . It has a chemical formula of C41H50N8O8 .
Chemical Reactions Analysis
Coblopasvir demonstrates an additive or synergic effect when combined with interferon, NS3/4A protease inhibitor, or NS5B nucleotide analogue . There is no detected cross-resistance with protease inhibitors .
Physical And Chemical Properties Analysis
Coblopasvir is a solid substance with a molecular weight of 782.899 . It has a chemical formula of C41H50N8O8 . The compound is stable under normal conditions and should be stored at 4°C, sealed, and away from moisture and light .
Scientific Research Applications
Coblopasvir and Sofosbuvir for Chronic Hepatitis C Virus Infection in China : This Phase 3 trial evaluated the combination of Coblopasvir, a pangenotypic non-structural protein 5A (NS5A) inhibitor, with Sofosbuvir in Chinese patients with chronic HCV infection. The study highlighted the need for an affordable and effective treatment regimen in this demographic and found this combination to be effective and safe (Gao et al., 2020).
Safety and Efficacy in Patients with HCV Infections with or without Compensated Cirrhosis : Another study focused on the safety and efficacy of Coblopasvir and Sofosbuvir in patients with various HCV genotypes, both with and without compensated cirrhosis. It reported high rates of sustained virologic response and a good safety profile (Rao et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYJTCVXUMWTJJ-YRCZKMHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coblopasvir | |
CAS RN |
1312608-46-0 | |
Record name | Coblopasvir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coblopasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | COBLOPASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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